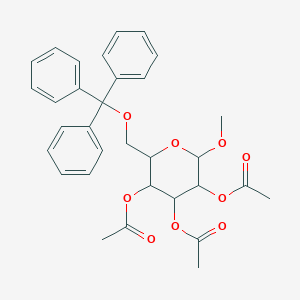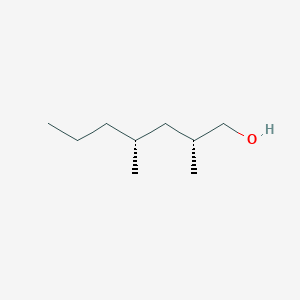
(R,R)-(+)-2,4-Dimethylheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-(+)-2,4-Dimethylheptan-1-ol, also known as menthol, is a cyclic monoterpene alcohol with a characteristic minty odor and taste. It is widely used in the food, pharmaceutical, and cosmetic industries due to its unique flavor, cooling sensation, and therapeutic properties. Menthol is synthesized from peppermint oil or other natural sources and has been extensively studied for its various biological activities and applications.
Wirkmechanismus
The mechanism of action of (R,R)-(+)-2,4-Dimethylheptan-1-ol is not fully understood, but it is believed to involve the activation of transient receptor potential (TRP) channels, specifically TRPM8 and TRPA1. These channels are involved in the perception of cold and pain, and their activation by (R,R)-(+)-2,4-Dimethylheptan-1-ol leads to the sensation of cooling and analgesia.
Biochemische Und Physiologische Effekte
Menthol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Menthol has also been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and anesthetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Menthol has several advantages and limitations for lab experiments. Its availability and low cost make it an attractive candidate for research studies. Its unique flavor and cooling sensation also make it a useful tool for sensory testing and evaluation. However, its volatility and instability can pose challenges for its use in certain experiments, and its potential for non-specific effects must be carefully considered.
Zukünftige Richtungen
There are several future directions for research on (R,R)-(+)-2,4-Dimethylheptan-1-ol. One area of interest is its potential as a therapeutic agent for various conditions, including pain, inflammation, and respiratory disorders. Another area of interest is its use in sensory testing and evaluation, particularly in the development of new food and beverage products. Further studies are also needed to fully elucidate the mechanism of action of (R,R)-(+)-2,4-Dimethylheptan-1-ol and its effects on various biological systems.
Synthesemethoden
Menthol can be synthesized using various methods, including steam distillation, extraction, and chemical synthesis. The most common method involves the isolation of (R,R)-(+)-2,4-Dimethylheptan-1-ol from peppermint oil, which is obtained by steam distillation of the leaves of the peppermint plant. The oil is then subjected to fractional distillation and crystallization to obtain pure (R,R)-(+)-2,4-Dimethylheptan-1-ol. Chemical synthesis of (R,R)-(+)-2,4-Dimethylheptan-1-ol involves the reaction of thymol with an alkene in the presence of a catalyst, followed by hydrogenation and purification.
Wissenschaftliche Forschungsanwendungen
Menthol has been extensively studied for its various biological activities and applications. It has been shown to possess analgesic, anti-inflammatory, antispasmodic, and antimicrobial properties. Menthol is commonly used in topical analgesic products for the relief of muscle and joint pain, as well as in cough drops and throat lozenges for the relief of sore throat and cough. Menthol is also used in cosmetics and personal care products for its cooling and soothing properties.
Eigenschaften
CAS-Nummer |
18450-73-2 |
|---|---|
Produktname |
(R,R)-(+)-2,4-Dimethylheptan-1-ol |
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
(2R,4R)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
HVRFWRROUIDGQO-RKDXNWHRSA-N |
Isomerische SMILES |
CCC[C@@H](C)C[C@@H](C)CO |
SMILES |
CCCC(C)CC(C)CO |
Kanonische SMILES |
CCCC(C)CC(C)CO |
Andere CAS-Nummern |
110507-98-7 18450-73-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



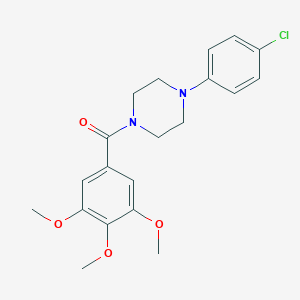
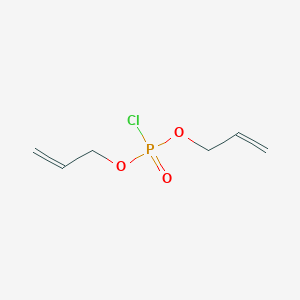
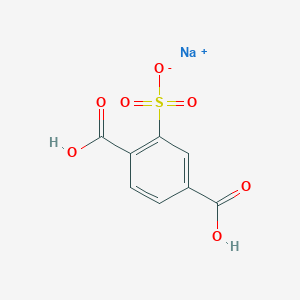
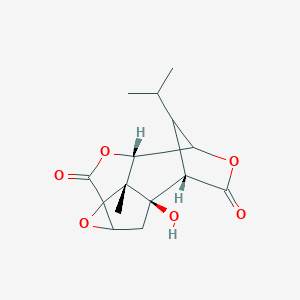
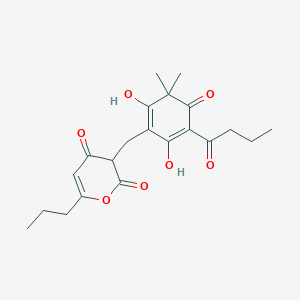


![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)




